Agn-PC-0jkhsw
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Overview
Description
Agn-PC-0jkhsw, also known as N’-(4-nitrosophenyl)benzohydrazide thioarsorosomethane, is a chemical compound with notable applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a nitroso group attached to a phenyl ring and a benzohydrazide moiety linked to thioarsorosomethane.
Preparation Methods
The synthesis of N’-(4-nitrosophenyl)benzohydrazide thioarsorosomethane involves several steps. One common method includes the reaction of 4-nitrosophenylhydrazine with benzoyl chloride to form N’-(4-nitrosophenyl)benzohydrazide. This intermediate is then reacted with thioarsorosomethane under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N’-(4-nitrosophenyl)benzohydrazide thioarsorosomethane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The benzohydrazide moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include nitrobenzohydrazide derivatives, aminobenzohydrazide derivatives, and substituted benzohydrazide derivatives.
Scientific Research Applications
N’-(4-nitrosophenyl)benzohydrazide thioarsorosomethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-(4-nitrosophenyl)benzohydrazide thioarsorosomethane involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species, which can induce oxidative stress and cell death in certain biological systems. The pathways involved in its mechanism of action include the modulation of redox balance and the disruption of cellular signaling pathways.
Comparison with Similar Compounds
N’-(4-nitrosophenyl)benzohydrazide thioarsorosomethane can be compared with other similar compounds such as:
N’-(4-nitrosophenyl)benzohydrazide: Lacks the thioarsorosomethane moiety, which may affect its reactivity and biological activity.
Thioarsorosomethane derivatives: Compounds with different substituents on the thioarsorosomethane moiety, which can alter their chemical and biological properties.
Nitroso compounds: Other nitroso compounds with different aromatic or aliphatic backbones, which can influence their stability and reactivity.
N’-(4-nitrosophenyl)benzohydrazide thioarsorosomethane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
8066-69-1 |
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Molecular Formula |
C14H14AsN3O2S |
Molecular Weight |
363.27 g/mol |
IUPAC Name |
N'-(4-nitrosophenyl)benzohydrazide;thioarsorosomethane |
InChI |
InChI=1S/C13H11N3O2.CH3AsS/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(16-18)9-7-11;1-2-3/h1-9,14H,(H,15,17);1H3 |
InChI Key |
ZBPKVZDLJGBUSU-UHFFFAOYSA-N |
Canonical SMILES |
C[As]=S.C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N=O |
Origin of Product |
United States |
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